2,3-Dihydropyrazolo[5,1-b]oxazole
Description
Significance of Heterocyclic Systems in Chemical Sciences
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are of paramount importance in chemical sciences. Their prevalence in nature and their extensive use in various industrial and biomedical fields underscore their significance.
Fused heterocyclic systems, where two or more rings share a common bond, are a major class of organic compounds. fiveable.me Those containing both nitrogen and oxygen atoms are particularly noteworthy due to their abundance and diverse functionalities. nih.gov These scaffolds are found in a vast number of natural products, including alkaloids, vitamins, and antibiotics, as well as in a multitude of synthetic pharmaceuticals and agrochemicals. nih.govresearchgate.net The presence of both nitrogen and oxygen atoms within the fused ring system imparts unique electronic and steric properties, often leading to specific biological activities. nih.govnih.gov The arrangement of these heteroatoms influences the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and biological function. nih.gov
Contextualization of the Pyrazolo[5,1-b]oxazole Scaffold
The pyrazolo[5,1-b]oxazole scaffold is a bicyclic heterocyclic system formed by the fusion of a pyrazole (B372694) ring and an oxazole (B20620) ring. This particular arrangement of rings has attracted considerable interest from synthetic and medicinal chemists.
The synthesis of fused heterocyclic systems has been a long-standing area of research in organic chemistry. researchgate.net Early methods often involved multi-step sequences with harsh reaction conditions. However, the development of modern synthetic methodologies, such as multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, has provided more efficient and versatile routes to these complex structures. researchgate.netorganic-chemistry.org The study of pyrazole-containing fused systems, in particular, has a rich history, driven by the discovery of their diverse biological activities. nih.gov Similarly, research on oxazole and its derivatives has been extensive, with a focus on their synthesis and medicinal applications. tandfonline.comslideshare.net The convergence of these two fields has led to the exploration of fused pyrazolo-oxazole systems, aiming to combine the favorable properties of both parent heterocycles.
The 2,3-dihydropyrazolo[5,1-b]oxazole system is a partially saturated derivative of the fully aromatic pyrazolo[5,1-b]oxazole. This structural modification introduces a degree of conformational flexibility while retaining the core heterocyclic framework. The rationale for investigating this specific system stems from several key factors. The presence of both a pyrazole and an oxazoline (B21484) moiety suggests the potential for a unique combination of chemical and biological properties. smolecule.com The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in various biological interactions. nih.gov The oxazoline ring, a feature of the 2,3-dihydro system, is also a common structural motif in biologically active compounds and serves as a versatile synthetic intermediate. organic-chemistry.org The investigation of the this compound system allows for the exploration of new chemical space and the potential discovery of novel compounds with interesting reactivity and biological profiles.
While research on fused pyrazole and oxazole systems has been active, there are still significant research gaps to be addressed. A comprehensive understanding of the structure-activity relationships for the pyrazolo[5,1-b]oxazole scaffold is still evolving. Further exploration of diverse synthetic routes to access a wider range of substituted derivatives is needed to fully probe the chemical and biological potential of this system. nih.gov Future research will likely focus on the development of more efficient and stereoselective synthetic methods. Additionally, in-depth studies on the chemical reactivity of the this compound ring system will provide valuable insights for its application in organic synthesis. The exploration of its coordination chemistry and potential as a ligand in catalysis also represents a promising avenue for future investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
2,3-dihydropyrazolo[5,1-b][1,3]oxazole |
InChI |
InChI=1S/C5H6N2O/c1-2-6-7-3-4-8-5(1)7/h1-2H,3-4H2 |
InChI Key |
BBSSEVYJISPIML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=NN21 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydropyrazolo 5,1 B Oxazole and Its Derivatives
Classic Cyclization Reactions
Traditional synthetic routes to the pyrazolo[5,1-b]oxazole scaffold often rely on cyclization reactions that build the bicyclic system from acyclic or monocyclic precursors. These methods are foundational and continue to be utilized for their reliability and accessibility.
Hydrazine (B178648) Derivatives with Oxazole (B20620) Precursors
One established method involves the reaction of hydrazine derivatives with suitably functionalized oxazole precursors. This approach leverages the nucleophilic character of hydrazines to react with electrophilic centers on the oxazole ring, leading to a condensation and subsequent cyclization to form the fused pyrazole (B372694) ring. For instance, 2,4-disubstituted oxazoles can be prepared from starting materials like hippuric acid or acetyl glycine, which are then reacted with hydrazine hydrate (B1144303) to yield hydrazone intermediates. rasayanjournal.co.in These hydrazones can then undergo further reactions to form fused heterocyclic systems.
The versatility of this method allows for the introduction of various substituents onto the final pyrazolo[5,1-b]oxazole structure by modifying the initial oxazole and hydrazine starting materials. The reaction conditions for these cyclizations are often straightforward, typically involving heating the reactants in a suitable solvent.
Hydrazinocarbonyl Compounds with β-Dicarbonyl Systems
Another classical approach involves the condensation of hydrazinocarbonyl compounds with β-dicarbonyl systems. While the direct synthesis of 2,3-dihydropyrazolo[5,1-b]oxazoles via this specific route is less commonly detailed, the underlying principle of using hydrazine-containing building blocks to construct the pyrazole portion of the fused ring system is a well-established strategy in heterocyclic synthesis. For example, the reaction of 1,2-dicarbonyl compounds with arenediazonium salts can lead to the formation of oxazol-2(3H)-ones and 1,2-diaroylhydrazines, which are precursors for various heterocyclic systems. researchgate.net
The reaction between a hydrazine derivative and a 1,3-dicarbonyl compound is a fundamental method for pyrazole synthesis. By analogy, a hydrazinocarbonyl compound could react with a precursor containing a masked or reactive β-dicarbonyl equivalent to form the pyrazole ring fused to an existing or concurrently formed oxazole ring.
Mechanistic Insights into Cycloaddition Pathways
The formation of the oxazole ring, a key component of the pyrazolo[5,1-b]oxazole system, can often be understood through the lens of cycloaddition reactions. researchgate.net Gold-catalyzed cycloaddition reactions of α-diazo oxime ethers and nitriles have been shown to produce highly substituted oxazoles. mdpi.com The proposed mechanism involves the formation of a zwitterionic intermediate that subsequently cyclizes. mdpi.com The regioselectivity of the cyclization can be influenced by the stereochemistry of the intermediates. mdpi.com
Another relevant cycloaddition is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde. nih.gov This reaction proceeds through the formation of an intermediate that cyclizes to form the oxazole ring. nih.gov While not a direct synthesis of the fused pyrazolo[5,1-b]oxazole system, these mechanistic principles are crucial for understanding the formation of the oxazole moiety that can subsequently be incorporated into the target bicyclic structure.
Advanced Transition Metal-Catalyzed Coupling Reactions
Modern synthetic organic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. Palladium-catalyzed reactions, in particular, have proven to be powerful tools for the synthesis and functionalization of heterocyclic compounds, including the pyrazolo[5,1-b]oxazole scaffold.
Palladium-Catalyzed C-H Activation and Functionalization
Palladium-catalyzed C-H activation has emerged as a highly effective strategy for the direct functionalization of heterocyclic cores, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org This methodology has been successfully applied to the pyrazolo[5,1-b]oxazole system to introduce aryl groups at specific positions. scilit.com
The regioselectivity of the C-H arylation can be controlled by the choice of reaction conditions, including the palladium catalyst, ligands, and solvent. nih.govdntb.gov.ua For instance, direct arylation of the oxazole ring can be directed to either the C-2 or C-5 position with high selectivity. nih.govdntb.gov.ua This powerful technique allows for the late-stage modification of the pyrazolo[5,1-b]oxazole scaffold, providing rapid access to a wide range of analogs. The mechanism of these reactions often involves the formation of a palladacycle intermediate. nih.gov
Table 1: Examples of Palladium-Catalyzed C-H Arylation of Oxazole Derivatives
| Entry | Oxazole Substrate | Arylating Agent | Catalyst | Product | Reference |
| 1 | Oxazole | Aryl Bromide | Pd(OAc)₂ / Phosphine (B1218219) Ligand | 5-Aryloxazole | nih.gov |
| 2 | Oxazole | Aryl Chloride | Pd(OAc)₂ / Phosphine Ligand | 2-Aryloxazole | nih.gov |
| 3 | 3-(Het)arylpyrazolo[5,1-b]oxazole | Aryl Halide | Palladium Catalyst | C-2 and C-7 Arylated Products | scilit.com |
Suzuki-Miyaura Cross-Coupling for Arylation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its broad substrate scope and functional group tolerance. rsc.org This palladium-catalyzed reaction has been instrumental in the synthesis of biaryl compounds and has been applied to the arylation of pyrazolo[5,1-b]oxazole systems. scilit.com
This method typically involves the coupling of a halogenated or triflated pyrazolo[5,1-b]oxazole derivative with an arylboronic acid or its ester. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivities. academie-sciences.frresearchgate.net The Suzuki-Miyaura reaction provides a reliable and versatile route for introducing a wide array of aryl and heteroaryl substituents onto the pyrazolo[5,1-b]oxazole core, complementing the C-H activation strategies. While challenges can arise, such as with certain N-protected indazoles, the optimization of reaction conditions often leads to the desired products. nih.gov
Table 2: Key Components in Suzuki-Miyaura Cross-Coupling
| Component | Role | Examples | Reference |
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(OAc)₂, Pd(PPh₃)₄ | academie-sciences.fr |
| Ligand | Stabilizes the palladium center and influences reactivity | Phosphines, N-heterocyclic carbenes | rsc.org |
| Base | Activates the boronic acid and neutralizes the acid formed | K₂CO₃, Cs₂CO₃, K₃PO₄ | rsc.org |
| Substrates | Halogenated heterocycle and boronic acid/ester | Bromo-pyrazolo[5,1-b]oxazole, Phenylboronic acid | scilit.com |
Sonogashira Coupling Approaches
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has been effectively employed for the synthesis of pyrazolo[5,1-b]oxazole derivatives. This reaction provides a powerful tool for creating carbon-carbon bonds and constructing the core heterocyclic structure or functionalizing it.
One efficient method involves a palladium-catalyzed Sonogashira coupling followed by an in-situ cyclization. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-N-(prop-2-ynyl)-1H-pyrazole-4-carboxamide with various aryl iodides under palladium-copper catalysis leads to the formation of pyrazole-linked oxazole derivatives. smolecule.com The outcome of this reaction is highly dependent on the electronic nature of the substituents on the aryl iodide. When aryl iodides bearing electron-withdrawing groups (such as a nitro group) are used, the reaction proceeds through Sonogashira coupling followed by a 5-endo-dig cyclization to furnish the desired pyrazolo[5,1-b]oxazole products in high yields. smolecule.com Conversely, if the aryl iodide contains electron-donating groups, the reaction typically halts at the Sonogashira coupling step, yielding the corresponding 3-arylprop-2-yn-1-yl derivative without subsequent cyclization into the oxazole ring. smolecule.com
This substituent-dependent reactivity highlights a key aspect of the reaction mechanism, where the polarization of the newly formed alkyne bond influences the propensity for the intramolecular nucleophilic attack that leads to ring closure.
A green chemistry approach has also been developed, utilizing water as the reaction medium for the Sonogashira coupling to synthesize 2-substituted pyrazolo[5,1-b] wikipedia.orgpharmaguideline.comoxazoles, demonstrating the versatility and adaptability of this reaction for more environmentally benign processes. researchgate.net
Table 1: Synthesis of Pyrazolo[5,1-b]oxazole Derivatives via Sonogashira Coupling and Cyclization Data derived from studies on the reaction of 5-chloro-3-methyl-1-phenyl-N-(prop-2-ynyl)-1H-pyrazole-4-carboxamide with substituted aryl iodides. smolecule.com
| Aryl Iodide Substituent | Catalyst System | Solvent | Product Type | Yield |
| 4-Nitro | Pd/Cu | Not Specified | Pyrazolo[5,1-b]oxazole | High |
| 2-Nitro | Pd/Cu | Not Specified | Pyrazolo[5,1-b]oxazole | High |
| Electron-donating group | Pd/Cu | Not Specified | Sonogashira Product (No Cyclization) | Not Applicable |
Intramolecular Cycloaddition Strategies
Intramolecular cycloadditions are powerful reactions that can rapidly build molecular complexity, forming multiple rings in a single synthetic step. These strategies are particularly useful for constructing fused heterocyclic systems like pyrazolo-fused oxazoles.
Intramolecular Nitrile Oxide Cycloaddition (INOC) for Pyrazolo-Fused Isoxazoles
The Intramolecular Nitrile Oxide Cycloaddition (INOC) is a key [3+2] cycloaddition strategy for synthesizing isoxazole (B147169) and isoxazoline (B3343090) rings fused to other heterocycles. clockss.org While this method directly yields pyrazolo-fused isoxazoles, the principles are closely related to the formation of the dihydropyrazolo[5,1-b]oxazole core. The process involves generating a nitrile oxide intermediate from a precursor, such as an aldoxime or a nitroalkane, which is tethered to a dipolarophile (an alkene or alkyne) within the same molecule. clockss.orgnih.gov
The generation of the nitrile oxide is commonly achieved through methods like the dehydrohalogenation of hydroximoyl chlorides or, more frequently, the in-situ oxidation of aldoximes. clockss.org For example, an N-propargylbenzimidazole oxime can be converted to a nitrile oxide in situ using bleach; this intermediate then undergoes rapid intramolecular cycloaddition with the neighboring alkyne to form a tetracyclic isoxazole-containing system in excellent yield. nih.gov This demonstrates the efficiency of the INOC reaction in creating complex fused heterocycles. nih.govnih.gov The reaction conditions can be optimized, with factors like temperature and the choice of reagents significantly impacting the yield of the desired bicyclic product. clockss.org Recent advances have also explored water-assisted conditions for nitrile oxide cycloadditions, offering a greener alternative to traditional organic solvents. chemrxiv.org
Stereoselective Synthesis Approaches
Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly for producing chiral molecules with specific biological activities. In the context of dihydropyrazolo[5,1-b]oxazole synthesis, stereoselectivity is often introduced during the key ring-forming step, such as an intramolecular cycloaddition.
The INOC strategy offers avenues for stereocontrol. When the cycloaddition occurs onto an alkene, new stereogenic centers are created in the resulting fused isoxazoline ring. The stereochemical outcome can be directed by existing chiral centers within the starting molecule. For instance, highly functionalized 2-isoxazolines have been synthesized stereoselectively via INOC where the substrate contained chiral sugar-derived fragments. semanticscholar.org
Furthermore, the use of chiral dipolarophiles containing stereogenic centers has been shown to produce chiral isoxazolines with the creation of a new, controlled stereogenic center. semanticscholar.org It has been demonstrated that enantiomerically pure isoxazolines can be prepared from chiral monoterpenes, and in some cases, enzymatic resolution can be used to separate enantiomers, proving that the pharmacological activity of the resulting molecules is often strictly related to their absolute stereochemistry. chemrxiv.orgsemanticscholar.org These approaches underscore the potential for developing highly stereoselective syntheses of chiral dihydropyrazolo[5,1-b]oxazole analogues.
Diversification through Functional Group Interconversions
Once the core 2,3-dihydropyrazolo[5,1-b]oxazole scaffold is assembled, its chemical properties can be fine-tuned through various functional group interconversions. These transformations allow for the introduction of diverse substituents and the modulation of the electronic and steric profile of the molecule.
Oxidation and Reduction Pathways
The this compound system contains a pyrazole ring fused to an oxazoline (B21484) (dihydro-oxazole) ring. The reactivity of the scaffold towards oxidation and reduction is influenced by both components. The oxazoline ring is a partially reduced system. Oxidation can potentially lead to aromatization, converting the oxazoline to an oxazole ring, thereby forming a pyrazolo[5,1-b]oxazolium species. Alternatively, harsh oxidizing agents may cause cleavage of the oxazole ring. pharmaguideline.com
Reduction of the core structure is less common as it is already partially saturated. However, the pyrazole ring can be susceptible to reduction under certain conditions, though this often requires harsh reagents and can lead to ring opening. More commonly, reduction pathways are employed to modify substituents attached to the heterocyclic core without affecting the fused-ring system itself. For example, a nitro group on the pyrazole ring could be reduced to an amino group, providing a handle for further functionalization.
Electrophilic Substitution on the Pyrazole and Oxazole Moieties
Electrophilic substitution provides a direct method for functionalizing the heterocyclic core. The regioselectivity of this reaction is determined by the electronic properties of the fused ring system. The pyrazole ring is an electron-rich aromatic system, while the fused oxazoline is not aromatic. Therefore, electrophilic attack is expected to occur preferentially on the pyrazole moiety.
In fused pyrazole systems, such as pyrazolo[1,5-c]pyrimidines, electrophilic substitution reactions like bromination, iodination, and nitration have been shown to occur at the C6-position, which is the available carbon atom on the pyrimidine (B1678525) ring adjacent to the bridgehead nitrogen. nih.gov By analogy, for the this compound system, the most likely site for electrophilic attack is the C7 position of the pyrazole ring, which is the only carbon atom not involved in the ring fusion.
The reactivity of the parent oxazole ring towards electrophiles is generally low, requiring activation by electron-donating groups for substitution to occur, typically at the C5 position. wikipedia.orgpharmaguideline.com Deprotonation at C2 can also facilitate reaction with electrophiles. wikipedia.org However, in the this compound system, the pyrazole ring is the more activated component for classical electrophilic aromatic substitution.
Nucleophilic Substitution Reactions
The reactivity of the oxazole ring system towards nucleophiles is a critical aspect of its chemistry. Generally, the oxazole ring is resistant to direct nucleophilic substitution due to its aromatic character and electron-rich nature. Nucleophilic attacks on an unsubstituted oxazole ring, when they do occur, often result in the cleavage of the heterocyclic ring rather than simple substitution. pharmaguideline.com For the this compound scaffold, this reactivity profile holds true, with certain reactions proceeding via a ring-opening mechanism.
A notable reaction of this compound involves its interaction with primary amines. This reaction does not result in a substitution product but rather in the cleavage of the oxazole portion of the molecule, leading to the formation of enamino nitriles. smolecule.com This transformation highlights the susceptibility of the oxazole ether linkage to nucleophilic attack under certain conditions.
For nucleophilic substitution to be a viable pathway for functionalizing the oxazole core, the presence of a good leaving group, typically at the C2 position, is essential. pharmaguideline.comsemanticscholar.org The introduction of an electron-withdrawing group, such as a phenylsulfonyl group, at the C2 position can activate the ring for subsequent nucleophilic displacement. This strategy provides a general route for the synthesis of 2,5-disubstituted oxazoles, where various aryl, alkenyl, and alkyl lithium reagents can displace the sulfonyl group. nih.gov Similarly, a halogen atom located at the C2 position of an oxazole ring can be effectively replaced by a nucleophile. pharmaguideline.com While these examples pertain to general oxazole systems, the principles are directly applicable to the synthesis of complex derivatives of this compound.
The table below summarizes key nucleophilic reactions relevant to the pyrazolo-oxazole core.
| Substrate | Nucleophile/Reagent | Product Type | Reference |
| This compound | Primary Amines | Enamino Nitriles (via ring cleavage) | smolecule.com |
| 2-Halo-oxazole Derivative | Various Nucleophiles | C2-Substituted Oxazole | pharmaguideline.com |
| 2-(Phenylsulfonyl)-1,3-oxazole | Organolithium Reagents | 2-Substituted Oxazole | nih.gov |
| 4-Substituted Oxazole | Aryl Bromide / Pd Catalyst | 2-Aryl-4-substituted Oxazole | semanticscholar.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact, reduce waste, and enhance safety and efficiency. For the synthesis of this compound and related structures, several green methodologies have been explored, offering significant advantages over classical synthetic routes. semanticscholar.orgnih.gov These approaches focus on the use of alternative energy sources, environmentally benign solvents, and efficient catalytic systems.
Microwave irradiation stands out as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields. researchgate.net For instance, the synthesis of a 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole derivative has been successfully achieved under microwave irradiation, demonstrating the applicability of this technique to pyrazole-oxazole systems. ijpsonline.com
The replacement of volatile and toxic organic solvents is another cornerstone of green chemistry. The use of aqueous ethanol (B145695) has been reported as an eco-friendly medium for the synthesis of related pyrazole-fused heterocycles like pyrano[2,3-c]pyrazoles. nih.gov Polyethylene glycol (PEG-400) has also been employed as a green, recyclable reaction medium for the synthesis of pyrazolo[1,5-a]pyrimidines, providing clean reactions with excellent yields and shorter durations. researchgate.netjocpr.com
Solvent-free reaction conditions represent an ideal green chemistry scenario. Mechanochemistry, or grinding, has been utilized for the one-pot, solvent-free synthesis of pyrazolo[1,2-b]phthalazinediones at room temperature, resulting in excellent yields and avoiding the use of bulk solvents. researchgate.net Such methods are highly efficient and inherently less wasteful. researchgate.net
The development of novel catalytic systems that are efficient and environmentally benign is also a key area of research. These catalysts can often be recovered and recycled, further adding to the sustainability of the process. researchgate.net
The table below outlines various green chemistry approaches applicable to the synthesis of pyrazolo-oxazole derivatives.
| Green Methodology | Specific Application/Conditions | Target Compound Family | Key Advantages | Reference(s) |
| Microwave Irradiation | Synthesis in the presence of a catalyst in water. | Pyrazolyl-dihydro-oxazole | Reduced reaction time, solvent-free potential. | researchgate.netijpsonline.com |
| Aqueous Media | Reaction in an aqueous ethanol medium. | Pyrano[2,3-c]pyrazoles | Environmentally friendly solvent, non-catalytic conditions. | nih.gov |
| Green Solvents | Use of Polyethylene glycol (PEG-400) as the reaction medium. | Pyrazolo[1,5-a]pyrimidines | Recyclable solvent, clean reaction, high yield. | researchgate.netjocpr.com |
| Solvent-Free Synthesis | Grinding method with a basic catalyst at room temperature. | Pyrazolo[1,2-b]phthalazinediones | Avoids organic solvents, high efficiency, simple procedure. | researchgate.net |
| Catalysis | Direct arylation using a Palladium (Pd) catalyst. | 4-Substituted Oxazoles | High yield, efficient C-C bond formation. | semanticscholar.org |
Chemical Reactivity and Transformations of the 2,3 Dihydropyrazolo 5,1 B Oxazole Scaffold
Regioselective Functionalization Studies
The fused bicyclic structure of 2,3-dihydropyrazolo[5,1-b]oxazole presents multiple sites for functionalization. The reactivity of the pyrazole (B372694) and oxazole (B20620) rings can be selectively targeted to introduce a variety of substituents, enabling the exploration of its chemical space.
Reactivity at Pyrazole Ring Positions (e.g., C-6, C-7)
The pyrazole moiety of the scaffold is generally electron-rich and susceptible to electrophilic substitution reactions. The C-7 position is often the most reactive site for such transformations.
One of the most well-documented functionalization reactions is the Vilsmeier-Haack formylation . This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C-7 position. nih.govarkat-usa.orgresearchgate.netijpcbs.com The Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. nih.govijpcbs.com This formylation is a key step for creating carboxaldehyde intermediates, which are valuable for further derivatization due to their chemical reactivity. ijpcbs.com For instance, pyrazole-4-carbaldehydes, synthesized via the Vilsmeier-Haack reaction, serve as precursors for compounds with potential biological activities. mdpi.com
Studies have shown that the success and yield of the Vilsmeier-Haack reaction can be influenced by the substituents already present on the pyrazole ring. arkat-usa.org Electron-withdrawing groups can deactivate the ring, making formylation more difficult, whereas electron-donating groups facilitate the reaction. arkat-usa.org
Beyond formylation, other electrophilic substitution reactions such as acylation and nitration can also be performed on the pyrazole ring, allowing for the introduction of a wider range of functional groups. The regioselectivity of these reactions is often directed by both electronic and steric factors. u-szeged.hu
A summary of representative Vilsmeier-Haack formylation reactions on pyrazole systems is presented below:
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | DMF, POCl₃ | 0°C, then 120°C for 2h | 5-chloro-1H-pyrazole-4-carbaldehydes | Good | nih.govarkat-usa.org |
| Hydrazones | DMF, POCl₃ | Ice-bath for 1h, then 70°C for 6-7h | Pyrazole carbaldehydes | Excellent | nih.gov |
| 1-methyl-3-substitutedphenyl hydrazones | DMF, POCl₃ | Ice-bath for 15 min, then 80°C for 5-6h | 1-methyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehyde | Excellent | nih.gov |
Reactivity at Oxazole Ring Positions (e.g., C-2, C-3)
The dihydrooxazole ring of the scaffold offers additional sites for chemical modification, particularly at the C-2 and C-3 positions. The reactivity at these positions can be exploited to introduce substituents or to initiate ring-opening reactions.
The C-2 position of an oxazole ring, if unsubstituted, can be susceptible to oxidation. nih.gov For example, certain 4- or 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolone, a cyclic carbamate. nih.gov This transformation is catalyzed by enzymes like aldehyde oxidase in biological systems. nih.gov
Direct deprotonation (lithiation) of the oxazole ring can create a reactive carbanion, which can then react with various electrophiles. For instance, deprotonation at the C-5 position of a 2-(phenylsulfonyl)-1,3-oxazole allows for subsequent reactions with aldehydes, ketones, and other electrophiles, leading to 2,5-disubstituted oxazoles after displacement of the sulfonyl group. nih.gov While this example is for a simple oxazole, similar principles can apply to the more complex pyrazolo[5,1-b]oxazole system, enabling functionalization at the C-2 or C-3 positions.
Palladium-catalyzed cross-coupling reactions are also a powerful tool for the arylation of oxazoles at both the C-2 and C-5 positions, with regioselectivity controlled by the choice of ligands and solvents. organic-chemistry.org
Ring-Opening and Rearrangement Reactions
The strained nature of the fused ring system, particularly the dihydrooxazole ring, makes the this compound scaffold susceptible to ring-opening and rearrangement reactions under certain conditions.
Dihydrooxazole Ring-Opening Processes
The dihydrooxazole ring can be opened under both acidic and basic conditions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org Acid-catalyzed ring-opening typically involves protonation of the oxygen atom, followed by nucleophilic attack. masterorganicchemistry.comyoutube.comkhanacademy.org The site of nucleophilic attack (C-2 or C-3) depends on the substitution pattern of the ring.
Base-catalyzed ring-opening is also possible, where a strong nucleophile attacks one of the electrophilic carbon atoms of the ring, leading to cleavage of a C-O bond. masterorganicchemistry.comlibretexts.org For example, reaction with primary amines can lead to cleavage of the oxazole ring to form enamino nitriles. smolecule.com
Ring-opening can also be initiated by electrophilic agents. For instance, isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent like Selectfluor®. researchgate.net This process involves fluorination followed by N-O bond cleavage. researchgate.net
Transformations Leading to Other Heterocyclic Systems
The reactivity of the this compound scaffold can be harnessed to synthesize other heterocyclic systems. Ring-opening followed by recyclization is a common strategy. For example, the products of dihydrooxazole ring-opening can be trapped with suitable reagents to form new rings.
Rearrangement reactions can also lead to the formation of different heterocyclic cores. These transformations often proceed through reactive intermediates generated by ring cleavage or bond migration.
Derivatization Strategies for Expanding Chemical Space
The functionalization and transformation reactions discussed above provide a toolbox for expanding the chemical space around the this compound scaffold. Derivatization strategies often involve a multi-step approach:
Initial Functionalization: Introduction of a key functional group, such as a formyl group via the Vilsmeier-Haack reaction, at a specific position on the scaffold.
Further Elaboration: The newly introduced functional group is then used as a handle for further chemical modifications. For example, a formyl group can be converted into an oxime, a hydrazone, or can participate in condensation reactions to build larger and more complex structures.
Scaffold Hopping: In some cases, the entire scaffold can be transformed into a different heterocyclic system, a strategy known as scaffold hopping. nih.govrsc.orgresearchgate.net This allows for the exploration of new regions of chemical space while retaining some of the key structural features of the original molecule.
The development of scalable synthetic routes is crucial for producing large quantities of key intermediates, which can then be subjected to a wide range of derivatization reactions. nih.govrsc.orgresearchgate.net This approach facilitates the creation of libraries of diverse compounds for screening in drug discovery programs.
Introduction of Carboxylic Acid Moieties
The incorporation of carboxylic acid groups onto the this compound scaffold is a critical transformation, as these moieties serve as versatile handles for further synthetic modifications, such as amide bond formation. The most common positions for the introduction of a carboxylic acid are C6 and C7 on the pyrazole ring.
A primary route to these carboxylic acid derivatives is through the hydrolysis of corresponding ester precursors. For instance, compounds like ethyl this compound-7-carboxylate are commercially available precursors. reagentia.eu Standard saponification conditions, typically involving treatment with a base like sodium hydroxide (B78521) in an aqueous or alcoholic medium, can effectively cleave the ester to yield the desired carboxylic acid. caltech.edu This method is widely applicable for generating various substituted this compound-7-carboxylic acids, including the 3,3-dimethyl substituted analogue. synhet.com
Similarly, carboxylic acid groups can be introduced at the C6 position. The synthesis of derivatives such as 7-chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid and 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid highlights the accessibility of this regioisomer. bldpharm.combldpharm.combldpharm.com These halogenated carboxylic acids are particularly valuable as they possess two distinct functional groups for orthogonal chemical modifications.
Table 1: Examples of this compound Carboxylic Acids
| Compound Name | Position of COOH | Other Substituents | CAS Number |
|---|---|---|---|
| 3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid | C7 | 3,3-Dimethyl | 2676863-01-5 |
| 7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid | C6 | 7-Chloro | 1558313-35-1 |
| 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid | C6 | 7-Bromo | 1707391-71-6 |
| Ethyl this compound-7-carboxylate (Ester Precursor) | C7 | - | 2073912-30-6 |
Halogenation Reactions
Halogenation of the this compound scaffold provides key intermediates for cross-coupling reactions. The pyrazole ring, being relatively electron-rich, is the typical site for electrophilic halogenation. The C7 position is particularly susceptible to substitution.
Bromination is a common transformation, leading to products like 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole. reagentia.eureagentia.eu This reaction can be achieved using standard brominating agents such as N-bromosuccinimide (NBS). Similarly, chlorination can be performed to yield chlorinated analogues. The synthesis of halogenated derivatives often precedes other functionalizations, as seen in 7-chloro- and 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid. bldpharm.combldpharm.com
The reactivity pattern observed in related heterocyclic systems, such as oxazoles and triazoles, suggests that a variety of halogenating conditions could be applied. For instance, methods using potassium halides in conjunction with an oxidant like Oxone have proven effective for the halogenation of 1,2,3-triazoles under mild, metal-free conditions. rsc.org For oxazoles, regioselective halogenation can be achieved through directed metalation followed by reaction with an electrophilic halogen source. nih.govnih.gov These strategies could potentially be adapted for the selective halogenation of the dihydropyrazolo[5,1-b]oxazole core.
Table 2: Halogenated Derivatives of this compound
| Compound Name | Halogen | Position of Halogen | CAS Number |
|---|---|---|---|
| 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole | Br | C7 | 1554086-90-6 |
| 7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid | Cl | C7 | 1558313-35-1 |
| 7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid | Br | C7 | 1707391-71-6 |
Alkylation and Arylation Patterns
The functionalized this compound scaffold can be further diversified through alkylation and arylation reactions. These transformations can occur at either the nitrogen atoms of the pyrazole ring or the carbon atoms via cross-coupling reactions.
N-Alkylation: The pyrazole ring contains nitrogen atoms that can be targeted for alkylation. In related nitrogen-containing heterocycles, such as spiro-oxazolines and 2-aminobenzoxazoles, N-alkylation is readily achieved using alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base. clockss.orgnih.gov This suggests that the pyrazole nitrogens of the this compound system are also amenable to alkylation, leading to quaternary ammonium (B1175870) salts or N-alkylated products depending on the specific nitrogen atom targeted.
C-Arylation and C-Alkylation: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated dihydropyrazolo[5,1-b]oxazoles are ideal substrates for these reactions.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl groups. nih.gov A halogenated substrate, such as 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole, can be coupled with a variety of boronic acids in the presence of a palladium catalyst and a base to yield C7-arylated products. semanticscholar.orgsemanticscholar.org This method's broad substrate scope allows for the synthesis of diverse compound libraries. beilstein-journals.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgyoutube.com A 7-halo-2,3-dihydropyrazolo[5,1-b]oxazole could be reacted with primary or secondary amines to introduce amino substituents at the C7 position. The efficiency of this reaction is often enhanced by the use of specialized bulky, electron-rich phosphine (B1218219) ligands. researchgate.netorganic-chemistry.org
Other Cross-Coupling Reactions: Other coupling methodologies like Negishi and Stille reactions, which have been successfully applied to functionalize oxazole rings at various positions, could also be employed. nih.gov These reactions use organozinc and organotin reagents, respectively, offering alternative pathways for C-C bond formation.
The regioselectivity of these reactions is a key consideration. For instance, in oxazole chemistry, direct arylation can be selectively tuned to occur at either the C2 or C5 position by carefully choosing the solvent and phosphine ligand. nih.gov Similar strategic control may be possible for the dihydropyrazolo[5,1-b]oxazole system, allowing for precise functionalization.
Table 3: Common Cross-Coupling Reactions for Arylation
| Reaction Name | Substrate | Reagent | Catalyst System | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Halide | Boronic Acid/Ester | Palladium Catalyst + Base | C-C |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide | Amine | Palladium Catalyst + Base + Ligand | C-N |
| Negishi Coupling | Aryl/Heteroaryl Halide | Organozinc Reagent | Palladium or Nickel Catalyst | C-C |
| Stille Coupling | Aryl/Heteroaryl Halide | Organotin Reagent | Palladium Catalyst | C-C |
Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydropyrazolo 5,1 B Oxazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For 2,3-dihydropyrazolo[5,1-b]oxazole analogs, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁵N NMR is often employed. mdpi.com
Proton (¹H) NMR spectroscopy provides critical information about the number, type, and spatial relationship of hydrogen atoms in a molecule. In the context of this compound analogs, the chemical shifts (δ) and coupling constants (J) of the protons on the fused ring system and any substituents are diagnostic.
For instance, in a series of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, which share structural similarities with pyrazolo-fused systems, specific proton signals can be assigned. rsc.org The proton of an NH group can appear as a broad singlet at a downfield chemical shift, for example, around δ 9.21 ppm. rsc.org Protons on a phenyl ring typically resonate in the aromatic region (δ 7.24-7.34 ppm), and the multiplicity of these signals can indicate the substitution pattern. rsc.org Methylene (CH₂) and methyl (CH₃) protons of an ethyl ester group often appear as a quartet and a triplet, respectively, due to spin-spin coupling. rsc.org
Table 1: Representative ¹H NMR Data for Related Heterocyclic Compounds
| Compound | Functional Group Protons | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | NH | 9.21 | brs |
| Ar-H | 7.24-7.34 | m | |
| CH (pyrimidine ring) | 5.17 | s | |
| OCH₂CH₃ | 3.96-4.01 | q | |
| CH₃ (pyrimidine ring) | 2.26 | s | |
| OCH₂CH₃ | 1.07-1.11 | t |
Data sourced from a study on dihydropyrimidinones. rsc.org
The analysis of these proton environments is crucial for confirming the successful synthesis of the target molecule and for understanding the electronic effects of various substituents on the heterocyclic core.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework. The chemical shifts of carbon atoms are sensitive to their hybridization, bonding environment, and the electronegativity of neighboring atoms.
In analogs, the carbon atoms of the fused pyrazolo-oxazole rings will have characteristic chemical shifts. For example, in related nitrogen-containing heterocycles, carbonyl carbons (C=O) are typically observed far downfield, often in the range of δ 152-166 ppm. rsc.org Carbons within aromatic or heteroaromatic rings resonate in the approximate range of δ 99-150 ppm. rsc.org The specific shifts can help distinguish between different isomers and confirm the connectivity of the ring system. Aliphatic carbons, such as those in alkyl substituents, appear at higher field (upfield). rsc.org
Table 2: Illustrative ¹³C NMR Chemical Shifts for a Dihydropyrimidinone Derivative
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C=O | 165.8 |
| C (pyrimidine ring) | 152.6, 148.7, 99.7 |
| C (phenyl ring) | 145.3, 128.8, 128.5, 127.7, 126.7 |
| OCH₂ | 59.6 |
| C (pyrimidine ring) | 54.4 |
| CH₃ (pyrimidine ring) | 18.2 |
| OCH₂CH₃ | 14.5 |
Data for Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org
The combination of ¹H and ¹³C NMR data, often aided by two-dimensional techniques like HSQC and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation. ipb.pt
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic core. mdpi.com This is particularly valuable for pyrazolo[5,1-b]oxazole systems, which contain multiple nitrogen atoms in different chemical environments.
The chemical shifts of ¹⁵N nuclei are highly sensitive to hybridization, lone pair availability, and participation in hydrogen bonding or tautomeric equilibria. nih.gov For example, in azole compounds, the ¹⁵N signals of amino groups are typically found in the upfield region of the spectrum, around -300 to -317 ppm. mdpi.com The nitrogen atoms within the heterocyclic ring will have distinct chemical shifts that can help to confirm the fusion of the pyrazole (B372694) and oxazole (B20620) rings and to distinguish between potential isomers. rsc.orgbeilstein-journals.org The use of ¹⁵N-labeled compounds can greatly enhance the signal intensity and facilitate the measurement of coupling constants, providing further structural information. beilstein-journals.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.
For this compound analogs, FT-IR and Raman spectra would reveal key vibrational modes. For instance, the stretching vibration of a C=O group, if present as a substituent, would give rise to a strong absorption band in the FT-IR spectrum, typically in the region of 1635-1750 cm⁻¹. rsc.org The C=N stretching vibrations within the heterocyclic rings are also characteristic and can be observed in the fingerprint region. ajchem-a.com Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below this value. esisresearch.org The C-O-C stretching of the oxazole ring is also a key diagnostic band. esisresearch.org
Table 3: Selected FT-IR Vibrational Frequencies for Related Heterocyclic Compounds
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3398-3572 |
| C-H (aromatic) | Stretching | ~3100 |
| C-H (aliphatic) | Stretching | 2943-2985 |
| C=O | Stretching | 1635-1750 |
| C=C / C=N | Stretching | 1481-1602 |
| C-O-C | Asymmetric Stretching | ~1226-1250 |
| C-O-C | Symmetric Stretching | ~1063-1149 |
Data compiled from various substituted oxazole and pyrimidine (B1678525) derivatives. rsc.orgajchem-a.comesisresearch.org
The complementary nature of FT-IR and Raman spectroscopy can provide a more complete picture of the vibrational modes within the molecule, aiding in the confirmation of its structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight.
For this compound analogs, the mass spectrum will show a molecular ion peak corresponding to the exact mass of the synthesized compound. rsc.org High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. rsc.org The fragmentation of the molecular ion provides a roadmap of the molecule's structure. The cleavage of the heterocyclic rings and the loss of substituents generate fragment ions that are characteristic of the parent structure. For instance, the fragmentation of related oxadiazole rings often involves a retro 1,3-dipolar cycloaddition. sci-hub.st The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms and the identity of the substituents. sapub.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide a wealth of information about molecular structure in solution or the gas phase, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.
For novel this compound analogs, obtaining a single crystal suitable for X-ray diffraction would provide the ultimate confirmation of the molecular structure. It would reveal the planarity of the fused ring system, the conformation of any substituents, and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the solid state. researchgate.net While not always achievable, a crystal structure is considered the gold standard for structural elucidation.
Theoretical and Computational Chemistry Studies on 2,3 Dihydropyrazolo 5,1 B Oxazole
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in understanding the electronic structure, geometry, and reactivity of pyrazolo[5,1-b]oxazole and related heterocyclic systems.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the molecular properties of heterocyclic compounds. researchgate.netrsc.orgresearchgate.net These methods have been widely applied to study the electronic structure and optimize the geometry of various oxazole (B20620) and pyrazole (B372694) derivatives. researchgate.netrsc.orgresearchgate.netnih.gov For instance, DFT calculations using the B3LYP functional with a 6-311G++(d,p) basis set have been employed to predict the optimized structure, HOMO-LUMO energies, and chemical reactivity parameters of oxazole derivatives. irjweb.com Such studies reveal that the HOMO-LUMO energy gap is a crucial parameter in determining the electronic properties and reactivity of these molecules. researchgate.net A smaller energy gap generally corresponds to higher reactivity. researchgate.net
The geometric parameters, including bond lengths and dihedral angles, of oxazole-containing compounds have been calculated to understand their three-dimensional conformations. researchgate.netirjweb.com These calculations often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net The distribution of net charges and dipole moments can also be determined, providing insights into the molecule's polarity and potential for intermolecular interactions. researchgate.net
Below is a table summarizing typical parameters obtained from DFT calculations for heterocyclic compounds related to 2,3-dihydropyrazolo[5,1-b]oxazole.
| Parameter | Description | Typical Findings |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of a molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of a molecule. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity. researchgate.net |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |
| Global Hardness (ɳ) | Resistance to change in electron distribution. | Calculated from EHOMO and ELUMO. |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Calculated from EHOMO and ELUMO. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Helps in predicting reaction mechanisms. |
This table is a generalized representation based on findings for related heterocyclic compounds.
Conformational Analysis and Energy Minimization
Conformational analysis is crucial for understanding the three-dimensional structure and stability of flexible molecules. For oxazole-containing peptides, theoretical calculations combined with experimental techniques like FTIR, NMR, and X-ray diffraction have been used to investigate stable conformations. nih.gov These studies have shown that intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. nih.gov For example, in certain oxazole-amino acids, a stable conformation is achieved through an intramolecular N-H···N hydrogen bond. nih.gov
The polarity of the environment can also influence the conformational preferences of these molecules. nih.gov Energy minimization calculations help identify the most stable conformers by finding the lowest energy structures on the potential energy surface.
Tautomerism and Isomerism within the Pyrazolo[5,1-b]oxazole System
Tautomerism is a significant phenomenon in many heterocyclic systems, including pyrazoles and related fused rings. It involves the migration of a proton, leading to different structural isomers that can coexist in equilibrium.
Investigation of Annular and Side-Chain Tautomerism
The tautomerism of pyrazolone (B3327878) derivatives, which are structurally related to the pyrazole part of the target molecule, has been extensively studied. nih.govresearchgate.net For 1-substituted pyrazol-5-ones, three main tautomeric forms are possible: the OH-form, the CH-form, and the NH-form. researchgate.net The relative stability of these tautomers can be influenced by the nature of the substituents on the ring. researchgate.net For example, electron-donating groups on the C-3 position of the pyrazole ring tend to shift the equilibrium towards the CH form. researchgate.net Spectroscopic methods like NMR are instrumental in identifying the predominant tautomeric form in different states. nih.govresearchgate.net
In the broader context of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, three plausible tautomeric structures can exist, and their relative populations can be crucial for their biological activity. nih.gov X-ray crystallography has been used to definitively identify the dominant tautomer in the solid state. nih.gov
Solvent Effects on Tautomeric Equilibria
The equilibrium between different tautomers can be significantly influenced by the solvent. rsc.orgunlp.edu.ar Theoretical models, such as the self-consistent reaction field (SCRF) technique, can be used to account for solvent effects in quantum chemical calculations. rsc.org These models have shown that dielectric media tend to favor more polar tautomers by stabilizing charge separation. rsc.org
For instance, in the case of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, the OH-tautomer exists as dimers in nonpolar solvents like chloroform, while in a polar solvent like DMSO, it is present as monomers. nih.gov This demonstrates a strong solvent effect on the tautomeric equilibrium. rsc.org The ability to predict the most stable tautomer in a given solvent is crucial for understanding the reactivity and properties of the compound in solution. rsc.orgchemrxiv.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. researchgate.net While specific computational studies on the reaction mechanisms of this compound were not found in the search results, the general principles can be applied. For example, in the synthesis of related heterocyclic systems, computational methods can help to understand the cyclization steps and the formation of the final ring structure.
Prediction of Spectroscopic Properties through Theoretical Calculations
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For the compound this compound, while specific computational studies are not extensively available in the reviewed literature, the methodologies for predicting its spectroscopic characteristics are well-established and have been applied to a wide range of related heterocyclic systems. These predictions are typically performed using methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).
The general approach involves first optimizing the molecular geometry of the compound to find its most stable three-dimensional structure. Following this, calculations are performed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical spectra can then be compared with experimental results to confirm the structure of the synthesized compound or to aid in the interpretation of experimental data.
Computational methods like DFT are employed to investigate the structural, electronic, and vibrational properties of various heterocyclic compounds. bohrium.com For instance, in studies of 1,4-disubstituted-1,2,3-triazole derivatives, DFT methods have been used to obtain theoretical IR, NMR, and UV-Vis spectroscopic results, which are then compared with experimental data. bohrium.com
Prediction of NMR Spectra
The prediction of ¹H and ¹³C NMR spectra is a crucial application of computational chemistry in structural elucidation. ipb.pt The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach within DFT to calculate the NMR shielding tensors, which are then converted into chemical shifts. scielo.br These calculations can help in the assignment of complex spectra and in distinguishing between different isomers. For example, in the study of heterocyclic isomers, 14N-filtered ¹³C NMR spectra, aided by computational predictions, can provide clear differentiation. iastate.edu While specific calculated NMR data for this compound is not present in the searched literature, the methodology has been successfully applied to various oxazole and pyrazole derivatives. scholaris.caresearchgate.net
Prediction of Infrared (IR) Spectra
Theoretical IR spectroscopy is used to predict the vibrational modes of a molecule. DFT calculations can determine the frequencies and intensities of the vibrational bands, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated spectra are often scaled to better match experimental results, accounting for systematic errors in the computational methods. For many heterocyclic compounds, including oxazole and its derivatives, theoretical IR spectra have been calculated and show good agreement with experimental FT-IR measurements. researchgate.netajchem-a.comresearchgate.net This allows for the detailed assignment of vibrational modes. researchgate.netajchem-a.com For instance, in a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations were used to compute the fundamental vibrational wavenumbers, which were in excellent agreement with the experimental data. ajchem-a.com
Prediction of UV-Visible Spectra
Time-dependent Density Functional Theory (TD-DFT) is the primary method for predicting UV-Vis absorption spectra. researchgate.netrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-Vis region. The calculated transition energies (wavelengths) and their corresponding oscillator strengths (intensities) can be used to simulate the UV-Vis spectrum. Such calculations have been performed for various nitrogen-rich fused heterocycles like pyrazolo[3,4-d] scielo.brscholaris.carsc.orgtriazoles to understand their photophysical properties. scholaris.ca The comparison of theoretical and experimental UV-Vis spectra can provide insights into the electronic structure and the nature of the electronic transitions. nih.gov
While specific data tables for this compound are not available in the provided search results, the following tables illustrate the kind of data that would be generated from such computational studies, based on findings for related compounds.
| Atom No. | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|
| 2 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 3a | Data not available | |
| 5 | Data not available | Data not available |
| 6 | Data not available | Data not available |
| 7a | Data not available |
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| Data not available | Data not available | C-H stretching |
| Data not available | Data not available | C=N stretching |
| Data not available | Data not available | C-O stretching |
| Data not available | Data not available | Ring deformation |
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| Data not available | Data not available | HOMO -> LUMO |
| Data not available | Data not available | HOMO-1 -> LUMO |
Research Applications of 2,3 Dihydropyrazolo 5,1 B Oxazole Scaffolds
Applications in Medicinal Chemistry Research (without clinical trial data)
The 2,3-dihydropyrazolo[5,1-b]oxazole core is a key building block in the design of new therapeutic agents. Its inherent biological activities and the ability to introduce various functional groups make it a valuable scaffold for medicinal chemists. smolecule.com Research has primarily focused on its potential as an antimicrobial, anticancer, and anti-inflammatory agent, as well as its role in modulating enzymes and receptors.
Scaffold for Design of Novel Therapeutic Agents
The fused heterocyclic system of this compound provides a rigid framework that can be strategically functionalized to interact with specific biological targets. smolecule.com This has led to the synthesis of numerous derivatives with promising pharmacological profiles.
Derivatives of the this compound scaffold have been investigated for their potential to combat microbial infections. The oxazole (B20620) moiety, in general, is a component of various compounds with demonstrated antimicrobial properties. nih.govresearchgate.net
Research into pyrazole (B372694) derivatives linked to an oxazole-5-one moiety has shown antimicrobial potential against various bacterial and fungal strains. nih.gov For instance, certain derivatives have been tested against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, showing notable activity. nih.gov The introduction of different substituents on the core structure has been shown to influence the antimicrobial spectrum and potency. nih.gov Specifically, the presence of electronegative groups like chlorine or nitro groups on a phenyl ring attached to an oxadiazole (a related five-membered ring) scaffold has been found to enhance antimicrobial effects. nih.gov
Table 1: Antimicrobial Activity of Selected Oxazole Derivatives
| Compound | Test Organism | Activity/Measurement | Reference |
|---|---|---|---|
| Pyrazole-linked oxazole-5-one | S. aureus, E. coli, P. aeruginosa, C. albicans | Zone of inhibition measured | nih.gov |
| Substituted 1,3,4-oxadiazoles | Gram-positive and Gram-negative bacteria | MIC values determined | nih.gov |
This table is for illustrative purposes and specific data for this compound derivatives should be interpreted from direct studies.
The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. Heterocyclic compounds, including oxazole derivatives, are a significant focus of anticancer research due to their structural diversity and ability to interact with various enzymes and receptors involved in cancer progression. researchgate.netnih.govnih.gov
Studies on related oxazole-containing compounds have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.netbiointerfaceresearch.comresearchgate.net The mechanism of action for some of these compounds involves inducing apoptosis and inhibiting cell proliferation. For example, research on a this compound-6-carboxylic acid derivative suggested its anticancer properties may stem from the inhibition of myeloid cell leukemia-1 (Mcl-1), a protein that prevents apoptosis in cancer cells. The structural versatility of the oxadiazole scaffold, a related heterocycle, has been exploited to design molecules that selectively interact with biological targets like enzymes and nucleic acids, showing promising antitumor effects. nih.govnih.gov
Table 2: Anticancer Activity of a this compound Derivative
| Compound | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| This compound-6-carboxylic acid | Various | Induces apoptosis, inhibits cell proliferation, potential Mcl-1 inhibitor |
The this compound scaffold is also being explored for its potential anti-inflammatory and analgesic effects. Pyrazole and its derivatives have a well-established history in the development of anti-inflammatory drugs. longdom.org
Research on various pyrazole derivatives has demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced rat paw edema assay. longdom.orglongdom.org Some synthesized compounds have shown a reduction in inflammation comparable to standard drugs like indomethacin. longdom.org The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. nih.gov For instance, certain indole (B1671886) and imidazole[2,1-b]thiazole derivatives, which share heterocyclic features, have been shown to inhibit the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov
Table 3: Anti-inflammatory Activity of Related Pyrazole Derivatives
| Compound Series | In Vivo Model | Key Findings | Reference |
|---|---|---|---|
| 2,3-dihydropyrazoles and thiazoles | Carrageenan-induced rat paw edema | Significant reduction in paw edema, comparable to indomethacin | longdom.orglongdom.org |
| Indole-2-formamide benzimidazole[2,1-b]thiazoles | LPS-induced RAW264.7 cells | Inhibition of NO, IL-6, and TNF-α release | nih.gov |
The unique structure of this compound makes it a candidate for modulating the activity of various enzymes and receptors, a key strategy in drug discovery. smolecule.com The pyrazole and oxazole rings can engage in various interactions with biological pathways, thereby influencing their function.
For example, related dihydroisoxazole (B8533529) scaffolds have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Similarly, oxadiazole-containing compounds have been designed to selectively interact with enzymes such as carbonic anhydrases and histone deacetylases. nih.govnih.gov The ability of these heterocyclic systems to act as bio-isosteres for other chemical groups allows for the rational design of enzyme inhibitors. nih.gov Furthermore, extensive research has been conducted on trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as agonists for the G-protein-coupled bile acid receptor 1 (TGR5), a potential target for metabolic disorders. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. These studies involve systematically modifying the chemical structure and evaluating the impact on potency and selectivity. semanticscholar.org
For related heterocyclic compounds, SAR studies have provided valuable insights. For instance, in a series of smolecule.comlongdom.orgoxadiazolo[3,4-b]pyrazine derivatives, it was found that analogs with electron-withdrawing and hydrophobic groups on the meta- or para-positions of a phenyl ring were beneficial for their activity in resensitizing bacteria to antibiotics. nih.gov Conversely, substitutions at the ortho-position had a negative effect. nih.gov In the development of TGR5 agonists based on a 4,5-dihydro-1,2,4-oxadiazole core, extensive SAR studies led to the discovery of a potent compound with an EC50 value in the nanomolar range. nih.gov These studies highlight how modifications to the substituents on the core heterocyclic structure can significantly influence biological activity, guiding the design of more effective therapeutic agents. nih.govmdpi.com
Role as Privileged Scaffolds in Drug Discovery Programs
In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The pyrazolo[5,1-b]oxazole core, along with related pyrazole and oxazole structures, is considered one such scaffold. nih.govresearchgate.net This is attributed to its rigid, yet three-dimensionally complex, structure which can be extensively decorated with various functional groups to modulate its biological activity.
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, including the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant. nih.gov Similarly, the oxazole ring is a key component in a variety of biologically significant natural products and synthetic compounds. nih.gov The fusion of these two heterocycles into the dihydropyrazolo[5,1-b]oxazole system creates a novel chemical space for interaction with biological macromolecules like enzymes and receptors. smolecule.com Its structure allows for diverse functionalization, making it a versatile starting point for developing pharmacologically active derivatives. smolecule.com
Researchers leverage this scaffold to generate libraries of compounds for high-throughput screening. The ability to systematically modify the core at different positions allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds into viable drug candidates. tandfonline.com For instance, derivatives of fused pyrazoles have shown a wide range of pharmacological activities, demonstrating the versatility of this core structure in targeting various disease pathways. nih.govglobalresearchonline.net
Below is a table summarizing the observed biological activities in derivatives containing pyrazole or oxazole fused systems, illustrating the potential of the core scaffold.
Table 1: Examples of Biological Activities in Pyrazolo-Fused Heterocyclic Derivatives
| Compound Class | Biological Activity Investigated | Therapeutic Area | Reference |
|---|---|---|---|
| Pyrazolo[5,1-b]thiazole derivatives | Anticancer | Oncology | researchgate.net |
| Pyrazole-substituted oxazoles | Antibacterial, Antitubercular | Infectious Diseases | jrespharm.com |
| General Pyrazole derivatives | Anti-inflammatory, Antiviral, Antidepressant | Various | nih.gov |
Applications in Materials Science Research
While extensively studied in a biological context, the application of this compound and its derivatives in materials science is an emerging area of interest. The electronic properties inherent to heterocyclic compounds suggest potential uses in advanced materials. tandfonline.com
Organic Semiconductors
The development of organic semiconductors is a cornerstone of modern electronics, enabling flexible displays, printable circuits, and large-area sensors. The performance of these materials is highly dependent on the molecular structure of the organic compounds used. Heterocyclic systems, particularly those rich in π-electrons like oxadiazole derivatives, are known to function as electron-transport materials. The oxazole moiety within the this compound scaffold shares electronic similarities with 1,3,4-oxadiazole, which is a well-known building block for electron-transporting polymers and small molecules. This suggests that appropriately substituted pyrazolo[5,1-b]oxazole derivatives could be designed to exhibit n-type semiconductor behavior, a critical component in many organic electronic devices.
Light-Emitting Diodes (LEDs)
Organic Light-Emitting Diodes (OLEDs) are comprised of several layers of organic materials that work together to produce light upon the application of a voltage. The efficiency and color of the emitted light are determined by the properties of these materials. Specifically, compounds with high electron affinity are needed for efficient electron injection and transport from the cathode.
Applications as Building Blocks in Complex Organic Synthesis
The chemical reactivity of this compound makes it a valuable and versatile building block for the construction of more complex molecules. smolecule.com Its bicyclic nature provides a rigid starting point from which new rings and functional groups can be elaborated.
Synthesis of Fused Heterocyclic Compounds
One of the key synthetic utilities of the this compound scaffold is its ability to undergo ring-opening reactions to generate highly functionalized intermediates. For example, the reaction of this compound with primary amines can induce the cleavage of the oxazole ring, yielding enamino nitrile derivatives. smolecule.com These products are themselves versatile precursors for the synthesis of a wide array of other heterocyclic systems, such as pyrimidines, pyridines, and other fused pyrazoles. This strategy allows chemists to transform a relatively simple bicyclic starting material into a diverse range of more complex molecular architectures. General methods for creating fused heterocycles often rely on the cyclization of such highly functionalized acyclic or monocyclic precursors. rsc.org
Development of Chemical Libraries
The creation of chemical libraries—large collections of structurally related compounds—is a fundamental activity in drug discovery and materials science. caltech.edu The this compound scaffold is an excellent starting point for library synthesis due to its inherent reactivity and multiple points for diversification. smolecule.com
Chemists can employ various synthetic strategies to introduce a wide range of substituents onto the core structure. For instance, electrophilic substitution reactions can target specific positions on the ring system, while nucleophilic reactions can be used to displace leaving groups or open the oxazole ring. nih.govsmolecule.com This versatility allows for the parallel synthesis of hundreds or thousands of unique derivatives from a common intermediate. These libraries are then screened to identify compounds with desired biological activities or material properties.
Table 2: Synthetic Utility of the Pyrazolo[5,1-b]oxazole Scaffold
| Reaction Type | Description | Resulting Structure/Use | Reference |
|---|---|---|---|
| Ring-Opening with Amines | Nucleophilic attack by a primary amine cleaves the oxazole ring. | Forms functionalized enamino nitriles, precursors to other heterocycles. | smolecule.com |
| Functional Group Introduction | Reactions with halogens or other reagents to add functional groups. | Creates diverse derivatives for SAR studies and library development. | smolecule.com |
| Cyclization Reactions | Condensation of precursors to form the bicyclic core structure. | Primary synthesis of the scaffold itself. | smolecule.com |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Celecoxib |
| Rimonabant |
| 1,3,4-Oxadiazole |
| Pyrazolo[5,1-b]thiazole |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for synthesizing the 2,3-dihydropyrazolo[5,1-b]oxazole core is a primary objective for future research. While established routes exist, there is a continuous need for pathways that offer improved yields, greater atom economy, and enhanced substrate scope.
One-Pot Reactions: The development of one-pot syntheses, such as the method used to prepare 2,3-dihydro-7-nitroimidazo[5,1-b]oxazoles from dinitroimidazoles and oxiranes, will be a significant area of focus. nih.gov Such approaches streamline the synthetic process, reducing time, cost, and waste.
Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reactions, as demonstrated in the synthesis of 2,4,5-trisubstituted oxazole (B20620) derivatives, presents a promising avenue for the rapid generation of this compound libraries. nih.gov
Click Chemistry: The application of "click chemistry," particularly copper-catalyzed azide-alkyne cycloadditions, could be explored for the construction or modification of the pyrazolo-oxazole scaffold, similar to its use in synthesizing oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles. nih.gov
Novel Catalytic Systems: Investigating new catalysts, such as Brønsted acids for N-alkylation of the pyrazole (B372694) moiety, could provide alternative and milder conditions for derivatization. researchgate.net
Advanced Functionalization and Derivatization Strategies
Future work will undoubtedly concentrate on the selective functionalization of the this compound ring system to create a diverse range of derivatives.
Regioselective Functionalization: Drawing inspiration from the selective functionalization of related systems like 1H-imidazo[1,2-b]pyrazole, techniques such as regioselective magnesiation and zincation could be adapted to introduce substituents at specific positions on the pyrazolo-oxazole core. researchgate.net
C-H Bond Functionalization: Direct C-H bond functionalization represents a powerful and atom-economical strategy for derivatization. mdpi.com Developing methods to selectively activate and functionalize the C-H bonds of the this compound scaffold will be a key research direction.
Post-Synthetic Modification: Building on the approaches used for pyrazolo[1,5-a]pyrimidines, research will focus on the post-functionalization of the core structure, allowing for the introduction of a wide array of chemical groups to modulate the molecule's properties. nih.gov
Deeper Mechanistic Understanding of Reactivity
A more profound understanding of the reaction mechanisms governing the synthesis and reactivity of 2,3-dihydropyrazolo[5,1-b]oxazoles is crucial for the rational design of new synthetic methods and derivatives.
Photophysical and Photochemical Studies: Inspired by studies on related 2,5-diaryl-1,3-oxazole derivatives, which exhibit excited-state intramolecular proton transfer (ESIPT), future research could explore the photophysical properties of 2,3-dihydropyrazolo[5,1-b]oxazoles. researchgate.net This could lead to applications in areas such as fluorescent probes and sensors.
Reaction Kinetics and Intermediates: Detailed kinetic studies and the identification of reaction intermediates will provide valuable insights into the mechanisms of existing and novel synthetic transformations. Understanding the superior reactivity of certain starting materials, like thiosemicarbazides in the synthesis of 2-amino-1,3,4-oxadiazoles, can inform the development of more efficient protocols. nih.gov
Continued Computational and Theoretical Investigations
Computational chemistry will continue to be an indispensable tool in the study of 2,3-dihydropyrazolo[5,1-b]oxazoles, providing insights that complement experimental work.
DFT Calculations: Density Functional Theory (DFT) calculations can be employed to predict molecular structures, electronic properties (such as HOMO-LUMO energy gaps), and thermodynamic properties of new derivatives. nih.gov These calculations can also help in predicting the reactivity of the scaffold, facilitating the design of functionalization strategies. researchgate.net
Molecular Docking: For derivatives with potential biological applications, molecular docking simulations will be essential for predicting binding modes and affinities with biological targets, such as enzymes and receptors. nih.govjrespharm.commdpi.com This approach is critical for the rational design of new therapeutic agents.
ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties will be crucial in the early stages of drug discovery to assess the druglikeness of novel this compound derivatives. jrespharm.commdpi.com
Expanded Exploration of Research Applications (excluding prohibited categories)
The unique structural features of the this compound scaffold suggest a wide range of potential research applications that warrant further investigation.
Materials Science: The fused, rigid, and planar nature of related heterocyclic systems like pyrazolo[1,5-a]pyrimidines suggests that pyrazolo[5,1-b]oxazole derivatives could be explored for their photophysical properties and potential applications in material science. nih.gov
Fluorescent Probes: Following the example of 2'-(hydroxyphenyl)-5-phenyl-1,3-oxazole, derivatives of this compound could be designed as environment-sensitive fluorescent probes to study biological systems. researchgate.net
Chemical Biology: As a versatile scaffold, this compound can be used in chemical biology to create new tools for studying biological processes. smolecule.com Its ability to undergo various chemical transformations makes it a valuable building block in synthetic organic chemistry. smolecule.com
Design Principles for Next-Generation Pyrazolo[5,1-b]oxazole Derivatives
The design of future generations of pyrazolo[5,1-b]oxazole derivatives will be guided by a set of rational design principles aimed at optimizing their properties for specific applications.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and analysis of the resulting structure-activity relationships will be fundamental to the design of more potent and selective compounds. nih.gov
Pharmacophore Combination: The principle of combining pharmacophores, as demonstrated in the design of pyrazole-based Schiff bases, can be applied to create multi-target agents. researchgate.net
Target-Specific Design: For applications in medicinal chemistry, derivatives will be designed to interact with specific biological targets. For example, by analogy with oxazolo[5,4-d]pyrimidines, derivatives could be designed as inhibitors of specific enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com
Optimization of Physicochemical Properties: Computational tools will be used to guide the optimization of physicochemical properties, such as lipophilicity (logP) and the number of hydrogen bond donors and acceptors, to ensure good membrane permeability and bioavailability, in line with frameworks like Lipinski's rule of five. jrespharm.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
